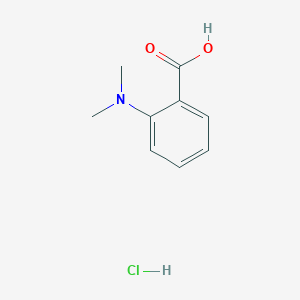

2-(Dimethylamino)benzoic acid hydrochloride

Description

2-(Dimethylamino)benzoic acid hydrochloride (CAS No. 209533-97-1) is a benzoic acid derivative with a dimethylamino group at the 2-position and a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . The compound is typically stored under dry conditions at room temperature, reflecting its stability as a crystalline solid. It serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules due to its amine functionality and aromatic backbone.

Propriétés

IUPAC Name |

2-(dimethylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10(2)8-6-4-3-5-7(8)9(11)12;/h3-6H,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLPYWDZRLVNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736656 | |

| Record name | 2-(Dimethylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209533-97-1 | |

| Record name | 2-(Dimethylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzoic acid hydrochloride typically involves the reaction of 2-aminobenzoic acid with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)benzoic acid hydrochloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine form.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

2-(Dimethylamino)benzoic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)benzoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride

- Structural Feature : Bromine substituent at the 4-position of the benzene ring.

- Key Differences : The bromine atom enhances steric bulk and alters electronic properties, increasing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Used in medicinal chemistry for synthesizing halogenated drug candidates .

Methyl Red Hydrochloride

- Structural Feature: Azo group (-N=N-) linking the benzene ring to a dimethylamino-phenyl group.

- Key Differences : The azo linkage enables pH-dependent color changes, distinguishing it as a pH indicator.

- Applications : Widely employed in analytical chemistry for titrations and biological staining .

4-Amino-2-chlorobenzoic Acid 2-Diethylaminoethyl Ester Hydrochloride

- Structural Feature: Chloro substituent at the 2-position and a diethylaminoethyl ester group.

- Key Differences : The ester group increases lipophilicity, enhancing membrane permeability for local anesthetic activity.

- Applications : Marketed as Nesacaine , a local anesthetic used in surgical procedures .

4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic Acid (SS4)

- Structural Feature: Thiazolidinone ring fused to the benzoic acid core.

- Key Differences: The thiazolidinone moiety confers antimicrobial properties.

3-{1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl}benzoic Acid Dihydrochloride

- Structural Feature: Pyrazole ring substituted with a dimethylaminoethyl group.

- Key Differences : The pyrazole ring enhances binding affinity to kinase enzymes.

- Applications : Investigated in cancer research for targeting tyrosine kinase pathways .

Comparative Analysis Table

Physicochemical and Functional Insights

- Solubility : Hydrochloride salts generally improve water solubility compared to free bases, critical for bioavailability in pharmaceuticals.

- Reactivity: Electron-donating groups (e.g., dimethylamino) enhance nucleophilic aromatic substitution, while halogen substituents (Br, Cl) facilitate cross-coupling reactions .

- Biological Activity: Thiazolidinone and pyrazole rings are associated with antimicrobial and anticancer activities, respectively, due to their interactions with biological targets .

Research Trends and Gaps

Activité Biologique

2-(Dimethylamino)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 2-(Dimethylamino)benzoic acid hydrochloride

- CAS Number : 610764-96-0

- Molecular Formula : C_9H_10ClN_1O_2

The biological activity of 2-(dimethylamino)benzoic acid hydrochloride is primarily attributed to its interactions with various biomolecules. The compound is known to influence enzyme activity and cellular signaling pathways through:

- Enzyme Inhibition : It can form covalent bonds with active site residues of specific enzymes, which is crucial in drug design for developing potent inhibitors.

- Cellular Effects : The compound affects gene expression and cellular metabolism by interacting with transcription factors and regulatory proteins.

Biological Activity Overview

The compound has been investigated for its effects on various biological systems, including:

- Antiviral Properties : Similar compounds have shown potential against viral targets such as SARS-CoV, indicating that 2-(dimethylamino)benzoic acid may possess similar antiviral properties.

- Antiparasitic Activity : Research suggests that derivatives of this compound exhibit activity against malaria parasites, specifically Plasmodium falciparum, demonstrating significant inhibitory effects at low concentrations .

Diabetic Retinopathy Treatment

A study explored the effects of compounds analogous to 2-(dimethylamino)benzoic acid on diabetic retinopathy. Results indicated a reduction in retinal vascular leakage in diabetic models, suggesting therapeutic potential for managing diabetic complications.

Cancer Therapeutics

Investigation into derivatives derived from this compound highlighted their cytotoxicity against various cancer cell lines. These derivatives demonstrated significant inhibitory effects at micromolar concentrations, marking them as potential candidates for cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(dimethylamino)benzoic acid hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-2-fluorobenzoic acid | Bromine instead of boronic acid | Moderate enzyme inhibition; less versatile |

| 4-Chloro-2-fluorobenzoic acid | Lacks boronic acid group | Limited coupling reactions; lower biological activity |

| 5-Borono-2-fluorobenzoic acid | No chlorine substituent | More reactive than the 4-chloro variant |

This comparison illustrates that the presence of both boronic and halogen groups in 2-(dimethylamino)benzoic acid enhances its versatility in synthetic applications and biological interactions compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.